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Compound of Interest

(E)-4-(4-octadecylphenyl)-4-
Compound Name:
oxobut-2-enoic acid

cat. No.: B1139068

In-depth Technical Guide: (E)-4-(4-
octadecylphenyl)-4-oxobut-2-enoic acid

A comprehensive search for the physicochemical properties, experimental protocols, and
biological activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid has yielded no specific
data for this compound in publicly available scientific literature and chemical databases.

While general principles of organic chemistry can be used to predict the behavior of this
molecule, this guide cannot provide specific quantitative data, established experimental
protocols, or validated biological pathways as requested, due to the absence of published
research on this particular substance.

The structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, featuring a long lipophilic
octadecyl chain attached to a phenyl ring, which is in turn connected to a butenoic acid moiety,
suggests it would be a highly lipophilic, hydrophobic molecule with low aqueous solubility. The
presence of the carboxylic acid group would provide a site for ionization, making its solubility
pH-dependent.

Predicted Physicochemical Properties

Without experimental data, we can only provide estimations based on the chemical structure.
These are not substitutes for empirical measurements.
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Property

Predicted
Value/Characteristic

Rationale

Based on structural

Molecular Formula C28H4403
components.
] Calculated from the molecular
Molecular Weight 428.65 g/mol
formula.
The long alkyl chain would
] ] Likely a waxy solid at room likely lead to a relatively low
Melting Point i ]
temperature melting point compared to non-
alkylated analogs.
The high molecular weight and
presence of a carboxylic acid
N ) High, with probable would lead to a very high
Boiling Point N . o )
decomposition boiling point, likely with
decomposition before boiling
at atmospheric pressure.
Poor in water; Soluble in The long C18 alkyl chain
Solubility nonpolar organic solvents confers significant hydrophobic
(e.g., hexane, chloroform) character.
The carboxylic acid group is
pKa ~4-5 expected to have a pKa in the
typical range for acrylic acids.
The octadecyl group would
LogP Very high (>8) make this compound extremely

lipophilic.

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of (E)-4-(4-

octadecylphenyl)-4-oxobut-2-enoic acid were found. However, a general synthetic approach

can be proposed based on established organic chemistry reactions.
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Proposed Synthetic Workflow

A plausible synthetic route would involve a Friedel-Crafts acylation of octadecylbenzene with
maleic anhydride.

Starting Materials

( ) )

Reaction

Friedel-Crafts Acylation

Lewis Acid Catalyst (e.g., AICI3)
Anhydrous Conditions

Product

Click to download full resolution via product page

Proposed synthesis of the target compound.

Potential Biological Activity and Signhaling Pathways

There is no published information on the biological activity of (E)-4-(4-octadecylphenyl)-4-
oxobut-2-enoic acid. The presence of a long alkyl chain suggests potential interactions with
lipid membranes and hydrophobic binding pockets of proteins. The enoic acid moiety is a
Michael acceptor and could potentially react with nucleophilic residues in proteins, suggesting
a possibility for covalent modification of biological targets.

Given the lipophilic nature, if this compound were to have biological activity, it would likely
involve pathways related to lipid metabolism, membrane function, or interaction with
hydrophobic signaling molecules.
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Hypothetical Cellular Interaction Pathway

The following diagram illustrates a hypothetical pathway for how a lipophilic molecule like this
might interact with a cell. This is a generalized representation and is not based on experimental

evidence for the specific compound.
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Hypothetical cellular uptake and interaction.
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In conclusion, while the chemical structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic
acid allows for predictions about its properties and potential synthesis, a lack of empirical data
means that this guide remains speculative. Further experimental research is necessary to
determine the actual physicochemical properties, develop robust experimental protocols, and
investigate any potential biological activity.

 To cite this document: BenchChem. [Physicochemical properties of (E)-4-(4-
octadecylphenyl)-4-oxobut-2-enoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-
octadecylphenyl-4-oxobut-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1139068?utm_src=pdf-body
https://www.benchchem.com/product/b1139068?utm_src=pdf-body
https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-octadecylphenyl-4-oxobut-2-enoic-acid
https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-octadecylphenyl-4-oxobut-2-enoic-acid
https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-octadecylphenyl-4-oxobut-2-enoic-acid
https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-octadecylphenyl-4-oxobut-2-enoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

